2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms often imparts unique properties to organic molecules, including increased metabolic stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Acetamide Backbone: This can be achieved by reacting 2,2-difluoroacetic acid with an appropriate amine, such as 4-fluoroaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the intermediate acetamide with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It may be used as a tool compound in biological studies to investigate the effects of fluorinated molecules on biological systems.
Materials Science: The compound’s unique properties could make it useful in the development of new materials with specific electronic or optical properties.
Agrochemicals: It might be investigated for its potential as a pesticide or herbicide, leveraging the bioactive properties of fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
- 2,2-difluoro-N-(4-bromophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
- 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Uniqueness
Compared to similar compounds, 2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide may exhibit unique properties due to the specific arrangement and nature of its fluorine atoms. These properties can include enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO2/c16-10-4-6-11(7-5-10)22-13(23)15(20,21)24-12-3-1-2-9(8-12)14(17,18)19/h1-8H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVADAPIMNIUAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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